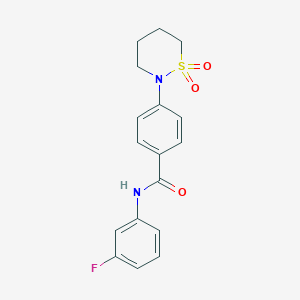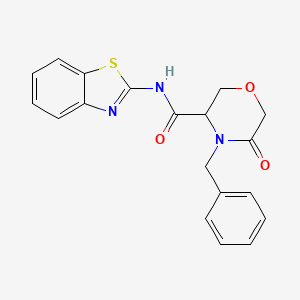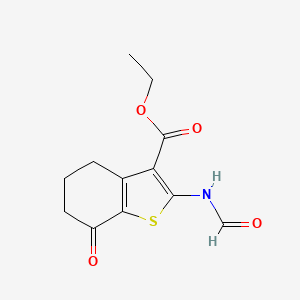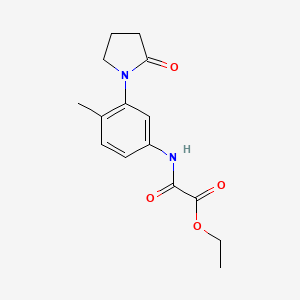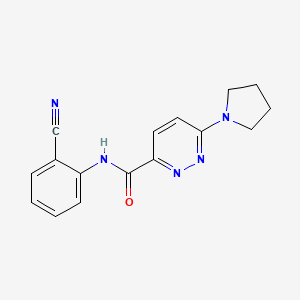![molecular formula C13H15N3OS B2544614 3-{噻吩并[2,3-d]嘧啶-4-氧基}-1-氮杂双环[2.2.2]辛烷 CAS No. 2202047-22-9](/img/structure/B2544614.png)
3-{噻吩并[2,3-d]嘧啶-4-氧基}-1-氮杂双环[2.2.2]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core linked to an azabicyclooctane moiety, which contributes to its unique chemical properties and potential biological activities.
科学研究应用
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane, may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
作用机制
The mechanism of action of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid metabolism and function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The azabicyclooctane moiety may enhance the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core but lack the azabicyclooctane moiety.
Thieno[3,4-b]pyridine derivatives: Similar in structure but with different biological activities.
Uniqueness
3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is unique due to the presence of the azabicyclooctane moiety, which can enhance its biological activity and specificity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a therapeutic agent .
属性
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIOEFSFNNMXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2544531.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)
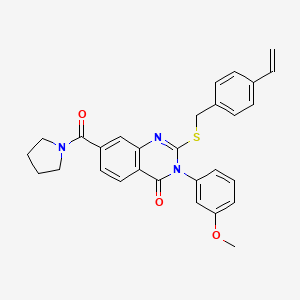
![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2544538.png)
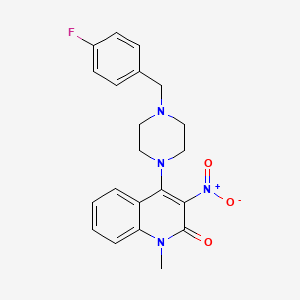
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2544542.png)
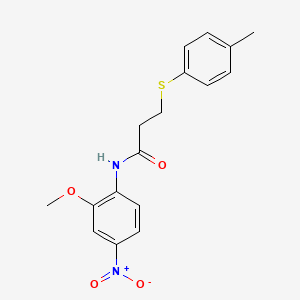
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea](/img/structure/B2544544.png)
